

# Monoethyl Pimelate: A Technical Guide to its Solubility in Organic Solvents

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Compound of Interest		
Compound Name:	Monoethyl pimelate	
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This technical guide provides a comprehensive overview of the available information on the solubility of **monoethyl pimelate** in organic solvents. While specific quantitative solubility data is not readily available in published literature, this document outlines qualitative solubility, presents a detailed experimental protocol for determining solubility, and illustrates the general workflow for such a determination.

## **Overview of Monoethyl Pimelate**

**Monoethyl pimelate**, also known as 7-ethoxy-7-oxoheptanoic acid or pimelic acid monoethyl ester, is a chemical intermediate with the molecular formula C9H16O4. It is described as a liquid at room temperature.[1][2][3] Its structure, featuring both a carboxylic acid and an ester functional group, suggests its potential for a range of chemical syntheses. Notably, it has been identified as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs), highlighting its relevance in contemporary drug discovery and development.

## **Solubility Data**

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative data on the solubility of **monoethyl pimelate** in various organic solvents. The physical form of **monoethyl pimelate** is consistently reported as a liquid, which implies miscibility rather than solubility is the more relevant parameter when mixing with other liquids. [1][2][3]



Table 1: Qualitative Solubility and Physical Properties of Monoethyl Pimelate

Property	Value	Source(s)
Physical Form	Liquid	[1][2][3]
Molecular Weight	188.22 g/mol	[1]
Boiling Point	162 °C at 8 mmHg	[2]
Purity	Typically >95% or >98% (GC)	[1][2]
Storage	Sealed in dry, 2-8°C, under inert gas	[1][2]

Given the absence of specific data, a generalized experimental protocol for determining the solubility or miscibility of a liquid compound like **monoethyl pimelate** is provided below.

## **Experimental Protocol for Solubility Determination**

The following is a standard methodology for determining the solubility of a liquid analyte, such as **monoethyl pimelate**, in various organic solvents. This protocol is based on the widely used shake-flask method followed by quantitative analysis.

Objective: To determine the concentration of **monoethyl pimelate** in a saturated solution of a given organic solvent at a specific temperature.

#### Materials:

- Monoethyl pimelate (high purity)
- A panel of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)
- Thermostatically controlled shaker or incubator
- Analytical balance
- · Volumetric flasks and pipettes



- Syringe filters (chemically resistant, e.g., PTFE)
- Vials for sample collection
- Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with UV detector (HPLC-UV), or Nuclear Magnetic Resonance (NMR) spectroscopy)

### Procedure:

- Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C) in the thermostatic shaker.
- Sample Addition: In a sealed vial, add an excess amount of monoethyl pimelate to a known volume of the temperature-equilibrated solvent. An excess is necessary to ensure a saturated solution is formed.
- Equilibration: Tightly seal the vial and place it in the thermostatic shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
- Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow for the separation of the undissolved solute from the saturated solution.
- Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant
  using a pipette. To remove any suspended micro-droplets, pass the aliquot through a syringe
  filter that is chemically compatible with the solvent.
- Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
- Quantitative Analysis: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID, HPLC-UV, or NMR with an internal standard) to determine the concentration of monoethyl pimelate.



- Calculation of Solubility: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/L, or mol/L.
- Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

## **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.



## Workflow for Solubility Determination Preparation Equilibrate Solvent to Temperature Add Excess Monoethyl Pimelate to Solvent **Equilibration** Agitate Mixture in Thermostatic Shaker (24-72h) Allow Phase Separation (24h) Ana ysis Withdraw and Filter Supernatant Dilute Sample Quantitative Analysis (GC, HPLC, or NMR) Calculate Solubility

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Caption: General workflow for determining the solubility of a liquid compound.



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### References

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